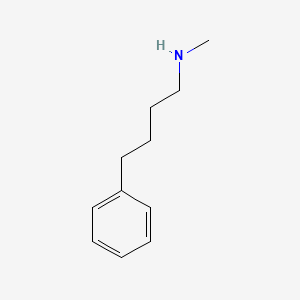

1-(N-methylamino)-4-phenylbutane

Übersicht

Beschreibung

1-(N-methylamino)-4-phenylbutane is an organic compound that belongs to the class of amines It consists of a butane backbone with a phenyl group attached to the fourth carbon and a methylamino group attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-methylamino)-4-phenylbutane can be achieved through several methods. One common approach involves the alkylation of 4-phenylbutan-1-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.

Another method involves the reductive amination of 4-phenylbutanone with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(N-methylamino)-4-phenylbutane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce primary or secondary amines.

Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of 4-phenylbutanone or 4-phenylbutanoic acid.

Reduction: Formation of 1-(N-methylamino)-4-phenylbutanol.

Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

1-(N-methylamino)-4-phenylbutane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(N-methylamino)-4-phenylbutane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(N-methylamino)-4-phenylbutane can be compared with other similar compounds, such as:

1-(N-methylamino)-3-phenylpropane: Similar structure but with a shorter carbon chain.

1-(N-methylamino)-5-phenylpentane: Similar structure but with a longer carbon chain.

1-(N-ethylamino)-4-phenylbutane: Similar structure but with an ethylamino group instead of a methylamino group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their molecular structure.

Biologische Aktivität

1-(N-methylamino)-4-phenylbutane, also known as methamphetamine analog, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, effects on biological systems, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHN

- CAS Number : 4265-99-0

- Molecular Weight : 177.26 g/mol

This compound functions primarily as a central nervous system (CNS) stimulant. It exerts its effects by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism leads to heightened alertness, increased energy levels, and enhanced mood. The compound's action is similar to that of methamphetamine but may vary in potency and side effects.

Stimulant Effects

Research indicates that this compound possesses significant stimulant properties. In animal models, it has been shown to increase locomotor activity and induce hyperactivity, which are characteristic effects of CNS stimulants. These effects are attributed to its ability to enhance dopaminergic signaling in the brain.

Neurotoxicity

Despite its stimulant effects, there are concerns regarding the neurotoxic potential of this compound. Studies have demonstrated that high doses can lead to dopaminergic neuron damage in animal models, similar to the neurotoxic effects observed with methamphetamine use. This raises questions about the safety profile of this compound when used in higher concentrations.

Case Study 1: Sports Supplements

A significant application of this compound has been reported in sports nutrition supplements. A study highlighted the prevalence of undeclared doping substances in commercial sports nutrition products, with this compound being frequently identified as an ingredient . The implications for athletes include potential health risks and unintentional doping violations.

Case Study 2: Behavioral Studies

In behavioral studies involving rodents, administration of this compound resulted in increased exploratory behavior and reduced anxiety-like responses . These findings suggest that while the compound may enhance performance or energy levels, it could also alter normal behavioral patterns.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methamphetamine | Phenethylamine | Strong CNS stimulant; neurotoxic |

| This compound | Phenethylamine analog | Moderate CNS stimulant; potential neurotoxic effects |

| Amphetamine | Phenethylamine | Strong CNS stimulant; less neurotoxic than methamphetamine |

Eigenschaften

IUPAC Name |

N-methyl-4-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-12-10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYKOQZEJZWJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902571 | |

| Record name | NoName_3094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4265-99-0 | |

| Record name | 1-(N-methylamino)-4-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004265990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl(4-phenylbutyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.